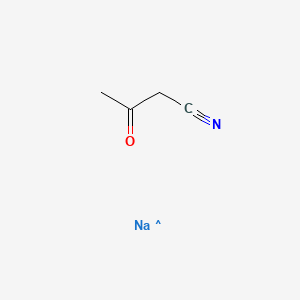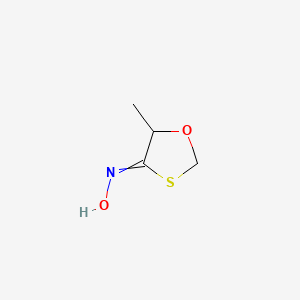
Cyanoacetone sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanoacetone sodium, also known as sodium cyanoacetone, is an organic compound with the molecular formula C4H4NNaO. It is a sodium salt of cyanoacetone, characterized by the presence of a nitrile group (-CN) and a ketone group (-CO). This compound is used as a synthetic intermediate in various chemical reactions and has applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyanoacetone sodium can be synthesized through the reaction of acetonitrile with an acetic acid ester in the presence of an alkali metal alkoxide. The reaction does not require the distillation of the alcohol formed during the process, making it efficient and yielding high-purity products . The general reaction scheme is as follows:
CH3CN+CH3COOR+MOH→CH3COCH2CN+ROH
where R is an alkyl group, and M is an alkali metal such as sodium or potassium.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically uses continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Cyanoacetone sodium undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Condensation Reactions: The ketone group can undergo condensation reactions with aldehydes or other ketones, forming larger molecules.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents like dimethyl sulfoxide (DMSO).
Condensation Reactions: Reagents such as aldehydes and ketones, with acidic or basic catalysts.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles.
Condensation Reactions: Formation of β-keto nitriles or other larger molecules.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
Cyanoacetone sodium is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: In the synthesis of pharmacologically active compounds.
Materials Science: As a precursor for the preparation of polymers and other advanced materials.
Catalysis: As a ligand or intermediate in catalytic processes.
Mecanismo De Acción
The mechanism of action of cyanoacetone sodium involves its functional groups, which participate in various chemical reactions. The nitrile group can act as a nucleophile, attacking electrophilic centers in other molecules. The ketone group can undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the presence of the sodium ion, which stabilizes the negative charge on the intermediate species.
Comparación Con Compuestos Similares
Similar Compounds
Acetone Cyanohydrin: Similar in structure but contains a hydroxyl group instead of a nitrile group.
Cyanoacetic Acid: Contains a carboxyl group instead of a ketone group.
Ethyl Cyanoacetate: An ester derivative of cyanoacetic acid.
Uniqueness
Cyanoacetone sodium is unique due to its combination of a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C4H5NNaO |
|---|---|
Peso molecular |
106.08 g/mol |
InChI |
InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2H2,1H3; |
Clave InChI |
AWDAGITZFQFGGR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC#N.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8480326.png)
![2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B8480341.png)

![4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile](/img/structure/B8480356.png)








![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B8480421.png)
